molecular formula C12H21ClN4O B2891636 N-Ethyl-2-(piperidin-4-ylmethoxy)pyrimidin-4-amine hydrochloride CAS No. 1417794-02-5

N-Ethyl-2-(piperidin-4-ylmethoxy)pyrimidin-4-amine hydrochloride

Cat. No. B2891636
CAS RN: 1417794-02-5
M. Wt: 272.78
InChI Key: ZVBFTQWNAGQREV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-2-(piperidin-4-ylmethoxy)pyrimidin-4-amine hydrochloride, also known as MP-10, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields. In

Scientific Research Applications

Glucokinase and PPARγ Activation

Research has identified compounds structurally related to N-Ethyl-2-(piperidin-4-ylmethoxy)pyrimidin-4-amine hydrochloride as potential hypoglycemic agents. For instance, N-(pyrimidin-4-yl)thiazol-2-amine derivatives, bearing resemblance in structure, have been synthesized and evaluated for their ability to activate glucokinase (GK) and PPARγ, demonstrating significant efficacy in lowering glucose levels in mouse models (Song et al., 2011).

Synthesis and Biological Evaluation

The synthesis of related pyrimidine derivatives has been explored for their anti-inflammatory and analgesic activities, suggesting potential pharmacological applications. These derivatives were synthesized through various chemical reactions and evaluated for their biological efficacy, highlighting the versatility of pyrimidine compounds in drug development (Sondhi et al., 2009).

Key Intermediate in Potent Inhibitors

A practical synthesis route for a closely related compound, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, was described as a key intermediate in the preparation of potent deoxycytidine kinase (dCK) inhibitors. This highlights the compound's importance in the synthesis of new classes of drugs aimed at treating various diseases (Zhang et al., 2009).

Antineuropathic Pain Activity

Further research into pyrimidine scaffolds has led to the discovery of new series of compounds acting as potent sigma-1 receptor (σ1R) antagonists. These compounds, sharing a common structural motif with N-Ethyl-2-(piperidin-4-ylmethoxy)pyrimidin-4-amine hydrochloride, have shown promising pharmacological activity in treating neuropathic pain, demonstrating the therapeutic potential of such chemical structures (Lan et al., 2014).

Antibacterial and Antitumor Applications

Additionally, compounds structurally related to N-Ethyl-2-(piperidin-4-ylmethoxy)pyrimidin-4-amine hydrochloride have been synthesized and evaluated for their antibacterial and antitumor activities. This includes the exploration of novel pyrimidine derivatives for their potential as anticancer agents and their role in targeting specific cellular mechanisms involved in cancer progression (Merugu et al., 2010).

properties

IUPAC Name

N-ethyl-2-(piperidin-4-ylmethoxy)pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O.ClH/c1-2-14-11-5-8-15-12(16-11)17-9-10-3-6-13-7-4-10;/h5,8,10,13H,2-4,6-7,9H2,1H3,(H,14,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBFTQWNAGQREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)OCC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-2-(piperidin-4-ylmethoxy)pyrimidin-4-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.